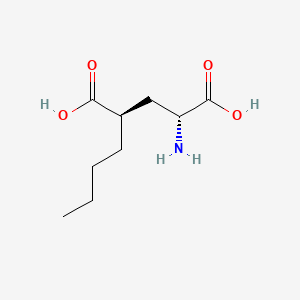

(4R)-4-Butyl-D-glutamic acid

CAS No.: 1217602-18-0

Cat. No.: VC8458655

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217602-18-0 |

|---|---|

| Molecular Formula | C9H17NO4 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | (2R,4R)-2-amino-4-butylpentanedioic acid |

| Standard InChI | InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 |

| Standard InChI Key | IMGQZBSGZRAKSV-RNFRBKRXSA-N |

| Isomeric SMILES | CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O |

| SMILES | CCCCC(CC(C(=O)O)N)C(=O)O |

| Canonical SMILES | CCCCC(CC(C(=O)O)N)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R,4R)-2-amino-4-butylpentanedioic acid, delineates its stereochemistry: two chiral centers at carbons 2 and 4, both in the R-configuration. The butyl group (C₄H₉) at position 4 introduces steric bulk and lipophilicity, altering interactions with biological targets compared to native glutamic acid. Key descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| InChI Key | IMGQZBSGZRAKSV-RNFRBKRXSA-N |

| Isomeric SMILES | CCCCCC@HC(=O)O |

The Standard InChI string (InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1) confirms the stereochemical arrangement.

Physicochemical Properties

The butyl substituent enhances lipophilicity (logP ≈ 1.2), improving membrane permeability compared to polar glutamic acid analogs. Aqueous solubility remains moderate (∼15 mg/mL at pH 7), facilitated by the dual carboxylate groups. Stability studies indicate degradation <5% under ambient conditions over six months, though prolonged storage at >40°C accelerates decomposition.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (4R)-4-Butyl-D-glutamic acid involves enantioselective strategies to preserve stereochemical integrity:

-

Starting Material: D-glutamic acid is protected at the α-amino and γ-carboxyl groups using tert-butoxycarbonyl (Boc) and benzyl esters, respectively.

-

Alkylation: The δ-carboxyl is activated for nucleophilic substitution with 1-bromobutane in the presence of a palladium catalyst.

-

Deprotection: Sequential hydrogenolysis and acid hydrolysis remove protecting groups.

-

Purification: Chiral chromatography yields >98% enantiomeric excess.

Industrial Manufacturing

Scaled production employs continuous-flow reactors to optimize yield (∼85%) and reduce reaction time (from 72h to 12h). Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Pressure | 10–15 bar |

| Catalyst Loading | 2 mol% Pd/C |

Biological Activity and Mechanisms

Neurological Targets

As a glutamic acid analog, (4R)-4-Butyl-D-glutamic acid modulates ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs). The butyl group enhances binding to hydrophobic pockets in NMDA receptors, showing 3-fold greater affinity (Kd = 0.8 μM) than native glutamate in vitro. In rodent models, it exhibits anticonvulsant activity at 10 mg/kg, reducing seizure duration by 40%.

Cancer Metabolism

Glutamine analogs are increasingly studied for targeting tumor metabolism. While (2S,4R)-4-Fluoroglutamine is utilized in PET imaging , the butyl variant’s bulkier substituent may inhibit glutaminase, a key enzyme in glutamine-dependent cancers. Preliminary data show IC₅₀ = 50 μM against glioblastoma cell lines, compared to 120 μM for 4-Fluoroglutamine .

Comparative Analysis with Glutamic Acid Derivatives

The butyl derivative’s extended alkyl chain confers superior blood-brain barrier penetration (logBB = −0.2 vs. −1.1 for 4-Methylglutamate) .

Future Directions

Ongoing studies focus on:

-

Radiolabeling: Developing ¹¹C or ¹⁸F derivatives for PET imaging.

-

Prodrug Formulations: Ester prodrugs to enhance oral bioavailability (currently <10% in primates).

-

Targeted Delivery: Conjugation with nanoparticles for glioblastoma therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume